5-HT2C agonist-3

5-HT2C receptor agonism Enantiomer potency Functional EC50

Choose the correct enantiomer for your research. (+)-5-HT2C agonist-3 (CAS 2104810-18-4) is the preferred enantiomer for in vivo antipsychotic studies: EC50 24 nM, full selectivity over 5-HT2B and 5-HT2A, and validated blockade of amphetamine-induced hyperactivity at 5 mg/kg i.p. For Gq signaling dissection, (-)-enantiomer (CAS 2104810-16-2) offers unique bias profile. Avoid racemic mixtures—ensure reproducibility by sourcing verified enantiomers with documented purity and analytical data.

Molecular Formula C19H23ClFNO2
Molecular Weight 351.8 g/mol
Cat. No. B12376806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-HT2C agonist-3
Molecular FormulaC19H23ClFNO2
Molecular Weight351.8 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)F)C2CC2CNCC3=CC=CC=C3OC.Cl
InChIInChI=1S/C19H22FNO2.ClH/c1-22-18-6-4-3-5-13(18)11-21-12-14-9-16(14)17-10-15(20)7-8-19(17)23-2;/h3-8,10,14,16,21H,9,11-12H2,1-2H3;1H/t14-,16+;/m1./s1
InChIKeyKNTRIIJGIFKPED-XMZRARIVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-HT2C Agonist-3 for Antipsychotic and Neuropharmacology Studies: A Gq-Biased, Selective Research Compound


5-HT2C agonist-3, also known as compound (±)-19, is a research chemical designed as a selective agonist of the serotonin 5-HT2C receptor with a preference for Gq-mediated signaling [1]. The compound exists as two distinct enantiomers: (+)-5-HT2C agonist-3 (CAS 2104810-18-4) and (-)-5-HT2C agonist-3 (CAS 2104810-16-2), which possess markedly different functional potencies and selectivity profiles [2]. The (+)-enantiomer demonstrates an EC50 of 24 nM and a Ki of 78 nM for the 5-HT2C receptor and has been shown to block amphetamine-induced hyperactivity in vivo, indicating antipsychotic-like activity . In contrast, the (-)-enantiomer is less potent at 5-HT2C (EC50 of 103 nM) but exhibits a unique Gq signaling preference . The development of selective 5-HT2C agonists has been historically challenging due to the high sequence homology among the 5-HT2 receptor subtypes, which can lead to off-target activation of 5-HT2A and 5-HT2B receptors, associated with hallucinations and cardiac valvulopathy, respectively [3].

Why Generic 5-HT2C Agonist Substitution Fails: The Critical Role of Enantiomer-Specific Potency and Gq-Biased Signaling in 5-HT2C Agonist-3


The 5-HT2C receptor is a high-value therapeutic target, but the development of selective agonists has been plagued by the difficulty of achieving adequate selectivity over the closely related 5-HT2A and 5-HT2B receptor subtypes [1]. Activation of 5-HT2A can cause hallucinations, while activation of 5-HT2B is linked to irreversible cardiac valvulopathy, making broad-spectrum or poorly selective agonists unsuitable for in vivo studies or clinical translation [2]. The two enantiomers of 5-HT2C agonist-3 are not interchangeable; they exhibit distinct potency and selectivity profiles that directly impact experimental outcomes [3]. The (+)-enantiomer is approximately 4-fold more potent at the 5-HT2C receptor than the (-)-enantiomer and demonstrates full selectivity over 5-HT2B, whereas the (-)-enantiomer shows a unique Gq bias but with a 0.7-fold selectivity over 5-HT2A and a 5.5-fold selectivity over 5-HT2B [4]. Substituting a generic or alternative 5-HT2C agonist for a specific enantiomer of 5-HT2C agonist-3 would introduce unknown potency, selectivity, and functional signaling variables, fundamentally altering the biological response and compromising data reproducibility in antipsychotic and neuropharmacology research [5].

Quantitative Differentiation of 5-HT2C Agonist-3 Enantiomers: EC50, Ki, Selectivity, and In Vivo Activity Benchmarks


Enantiomer-Dependent Functional Potency at 5-HT2C: (+)-19 vs (-)-19 vs Lorcaserin

The (+)-enantiomer of 5-HT2C agonist-3 ((+)-19) exhibits a functional EC50 of 24 nM in a calcium flux assay, representing a 4.3-fold greater potency than the (-)-enantiomer, which has an EC50 of 103 nM [1]. For comparison, the clinically studied 5-HT2C agonist lorcaserin displays an EC50 of 2.7 nM in a similar functional assay, making it approximately 9-fold more potent than (+)-19, but its selectivity over 5-HT2B is only 121-fold, whereas (+)-19 shows complete selectivity over 5-HT2B [2]. This data underscores the importance of specifying the exact enantiomer for research, as the potency difference directly impacts dosing and receptor occupancy calculations.

5-HT2C receptor agonism Enantiomer potency Functional EC50

Binding Affinity (Ki) Comparison: (+)-19 vs (-)-19 and Other 5-HT2C Agonists

The binding affinity (Ki) of (+)-5-HT2C agonist-3 for the human 5-HT2C receptor is 78 nM, as determined by radioligand displacement assays . In contrast, no published Ki value is available for the (-)-enantiomer, precluding a direct affinity comparison. Among comparative 5-HT2C agonists, lorcaserin exhibits a higher affinity with a Ki of 15 nM, while the clinical-stage compound bexicaserin (LP352) has a Ki of 39 nM . WAY-163909, another research tool, displays a Ki of 10.5 nM for 5-HT2C [1]. This places (+)-19's affinity as moderate within the class, but its functional selectivity profile differentiates it from these higher-affinity but less functionally selective compounds.

5-HT2C receptor binding Affinity comparison Ki determination

Selectivity Over 5-HT2B: (+)-19 vs Lorcaserin and PF-04479745

A critical differentiator for 5-HT2C agonists is selectivity over the 5-HT2B receptor, as activation of this subtype is associated with cardiac valvulopathy [1]. The (+)-enantiomer of 5-HT2C agonist-3 ((+)-19) is described as "fully selective over the 5-HT2B receptor" in the primary research article, indicating no measurable agonism at concentrations achieving full 5-HT2C activation [2]. In contrast, lorcaserin exhibits a functional EC50 of 328 nM at 5-HT2B, yielding a 121-fold selectivity window over its 5-HT2C EC50 [3]. PF-04479745, another selective 5-HT2C agonist, shows no measurable functional agonism at 5-HT2B, similar to (+)-19, but its 5-HT2C EC50 is 10 nM, making it approximately 2.4-fold more potent [4]. The (-)-enantiomer has a 5-HT2B EC50 of 570 nM, representing only a 5.5-fold selectivity over its 5-HT2C EC50, a window that is considered narrow and may pose a higher risk of off-target effects at higher concentrations [5].

5-HT2B selectivity Cardiac safety Receptor profiling

Selectivity Over 5-HT2A: (+)-19 vs (-)-19 and Lorcaserin

Selectivity over the 5-HT2A receptor is essential to avoid hallucinogenic side effects, a common liability of non-selective 5-HT2 agonists [1]. The (+)-enantiomer of 5-HT2C agonist-3 is fully selective over 5-HT2A, with no measurable agonism [2]. In contrast, the (-)-enantiomer has a 5-HT2A EC50 of 72 nM, representing a 0.7-fold selectivity, meaning it is actually slightly more potent at 5-HT2A than at 5-HT2C (EC50 103 nM) [3]. Lorcaserin has a 5-HT2A EC50 of 258 nM, yielding a 96-fold selectivity window over its 5-HT2C EC50 [4]. The clinical candidate bexicaserin demonstrates excellent selectivity for 5-HT2C over 5-HT2A in functional assays [5]. The stark difference in 5-HT2A selectivity between the two enantiomers of 5-HT2C agonist-3 is a critical selection factor.

5-HT2A selectivity Hallucinogenic potential Receptor profiling

In Vivo Antipsychotic-Like Activity: (+)-19 Blocks Amphetamine-Induced Hyperactivity

In a mouse model of amphetamine-induced hyperactivity, which is predictive of antipsychotic activity, compound (+)-19 (5 mg/kg, i.p.) significantly attenuated the increase in locomotor activity caused by amphetamine (2 mg/kg, s.c.) [1]. This in vivo efficacy distinguishes (+)-19 from many other 5-HT2C agonists that may have high in vitro potency but lack in vivo efficacy due to poor pharmacokinetic properties [2]. For comparison, CP-809101, another 5-HT2C agonist with antipsychotic-like activity in animal models, has a different selectivity profile and has not been directly compared to (+)-19 in the same study [3]. No published in vivo data are available for the (-)-enantiomer of 5-HT2C agonist-3, highlighting a significant knowledge gap that would limit its utility as a research tool for translational studies.

Antipsychotic efficacy In vivo pharmacology Amphetamine-induced hyperactivity

Functional Selectivity: Gq Bias of (-)-19 vs Balanced Signaling of (+)-19

The (-)-enantiomer of 5-HT2C agonist-3 is described as having a "Gq signaling preference," indicating that it preferentially activates Gq-mediated calcium flux over β-arrestin recruitment pathways [1]. In contrast, the primary research article characterizes the (+)-enantiomer as having a balanced signaling profile with both Gq and β-arrestin activity, but the N-methyl analog (+)-15a (EC50 23 nM in calcium flux with no β-arrestin recruitment) is highlighted as the most functionally selective 5-HT2C agonist reported to date [2]. This functional selectivity is a key differentiator for research applications focusing on biased agonism. While the exact degree of bias for (-)-19 is not quantified in the available abstracts, its designation as a "Gq-biased" agonist distinguishes it from the more balanced (+)-19 and from lorcaserin, which is known to recruit β-arrestin [3].

Functional selectivity Gq signaling β-arrestin recruitment

Optimizing Research Outcomes with 5-HT2C Agonist-3: Recommended Applications Based on Enantiomer-Specific Evidence


Antipsychotic Drug Discovery: In Vivo Behavioral Pharmacology with (+)-5-HT2C Agonist-3

(+)-5-HT2C agonist-3 ((+)-19) is the preferred enantiomer for in vivo studies aimed at validating antipsychotic-like activity. Its demonstrated efficacy in blocking amphetamine-induced hyperactivity in mice at a dose of 5 mg/kg i.p. provides a clear in vivo benchmark for preclinical antipsychotic screening [1]. The compound's full selectivity over 5-HT2B and 5-HT2A receptors minimizes the risk of confounding effects related to cardiac valvulopathy and hallucinations, respectively, making it a cleaner tool for behavioral studies than less selective alternatives like lorcaserin or the (-)-enantiomer [2]. Researchers should procure (+)-5-HT2C agonist-3 (CAS 2104810-18-4) specifically, not the (-)-enantiomer or a racemic mixture, to ensure reproducible in vivo results.

Investigating Biased Agonism: Gq-Specific Signaling Studies with (-)-5-HT2C Agonist-3

For in vitro experiments designed to dissect Gq-mediated signaling pathways downstream of the 5-HT2C receptor, (-)-5-HT2C agonist-3 (CAS 2104810-16-2) serves as a valuable tool compound due to its reported Gq signaling preference [1]. While its selectivity over 5-HT2A is poor (0.7-fold), this limitation can be mitigated in cellular assays by using 5-HT2C-selective antagonists or by working at concentrations that minimize 5-HT2A activation. The compound's distinct signaling profile allows for comparative studies with the balanced agonist (+)-19 or the pure Gq-biased agonist (+)-15a, enabling researchers to link specific signaling pathways to cellular outcomes [2]. This enantiomer should be used only in controlled in vitro settings, not in vivo, due to its unfavorable selectivity profile.

Comparative 5-HT2C Agonist Profiling: Benchmarking Against Lorcaserin and PF-04479745

Both enantiomers of 5-HT2C agonist-3 offer utility as reference compounds in panels designed to compare the potency and selectivity of novel 5-HT2C agonists. The (+)-enantiomer, with its EC50 of 24 nM and full 5-HT2B/5-HT2A selectivity, provides a benchmark for moderate potency combined with high selectivity [1]. The (-)-enantiomer, with its 5-HT2C EC50 of 103 nM and narrow selectivity windows (0.7-fold for 5-HT2A, 5.5-fold for 5-HT2B), serves as a control for a less selective agonist [2]. When included alongside industry standards like lorcaserin (EC50 2.7 nM, 121-fold 5-HT2B selectivity) and PF-04479745 (EC50 10 nM, no 5-HT2B agonism), these compounds help establish a robust selectivity range for structure-activity relationship (SAR) studies [3]. Researchers should source both enantiomers from reputable vendors with verified purity and analytical data to ensure inter-study comparability.

Functional Selectivity Screening: A Tool for Receptor Signaling Bias Analysis

5-HT2C agonist-3 enantiomers are well-suited for inclusion in functional selectivity screening panels aimed at identifying biased agonists. The differential Gq bias reported for (-)-19, compared to the more balanced signaling of (+)-19, allows researchers to calibrate their assays and validate their ability to detect signaling bias [1]. For instance, a calcium flux assay (Gq) can be run in parallel with a β-arrestin recruitment assay, and the ratio of potencies or efficacies can be calculated to derive a bias factor. The pure Gq-biased compound (+)-15a (EC50 23 nM calcium flux, no β-arrestin activity) serves as an ideal reference, and (+)-19 and (-)-19 provide intermediate and alternative bias profiles [2]. This application is critical for drug discovery programs seeking to develop functionally selective 5-HT2C agonists with potentially improved therapeutic indices.

Quote Request

Request a Quote for 5-HT2C agonist-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.